molecular formula C16H18ClN3O2 B11926771 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11926771
M. Wt: 319.78 g/mol
InChI Key: WQSKWEMSVIXHCU-SQNXGDPESA-N
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Description

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a cyclopenta[d][1,3]dioxol moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chloro group .

Scientific Research Applications

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of a pyrrolo[2,3-d]pyrimidine core and a cyclopenta[d][1,3]dioxol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

7-[(3aS,4R,6R,6aR)-6-ethenyl-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H18ClN3O2/c1-4-9-7-11(13-12(9)21-16(2,3)22-13)20-6-5-10-14(17)18-8-19-15(10)20/h4-6,8-9,11-13H,1,7H2,2-3H3/t9-,11+,12+,13-/m0/s1

InChI Key

WQSKWEMSVIXHCU-SQNXGDPESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=CC4=C3N=CN=C4Cl)C=C)C

Canonical SMILES

CC1(OC2C(CC(C2O1)N3C=CC4=C3N=CN=C4Cl)C=C)C

Origin of Product

United States

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